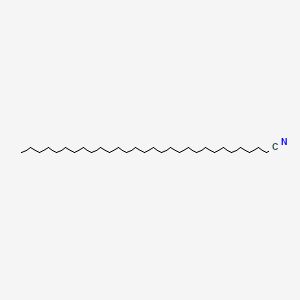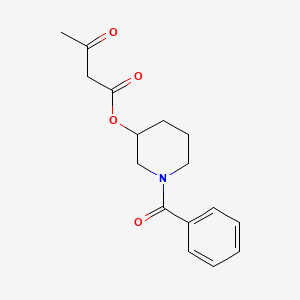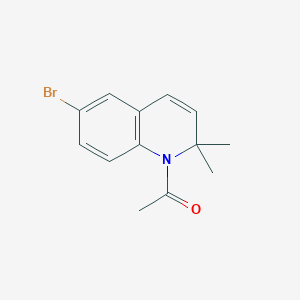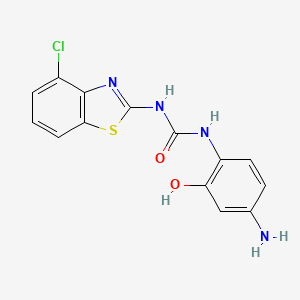
N-(4-Amino-2-hydroxyphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group, suggests potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-chloro-1,3-benzothiazol-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea
- N-(4-Amino-2-hydroxyphenyl)-N’-(4-methyl-1,3-benzothiazol-2-yl)urea
Uniqueness
N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
138122-03-9 |
|---|---|
分子式 |
C14H11ClN4O2S |
分子量 |
334.8 g/mol |
IUPAC 名称 |
1-(4-amino-2-hydroxyphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C14H11ClN4O2S/c15-8-2-1-3-11-12(8)18-14(22-11)19-13(21)17-9-5-4-7(16)6-10(9)20/h1-6,20H,16H2,(H2,17,18,19,21) |
InChI 键 |
UTPZJIISUXXZMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=C(C=C(C=C3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
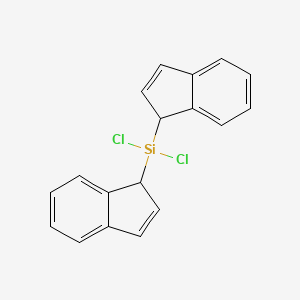
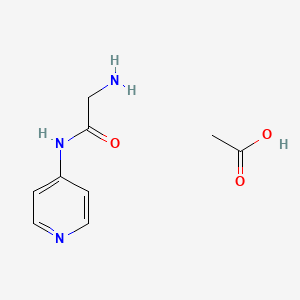
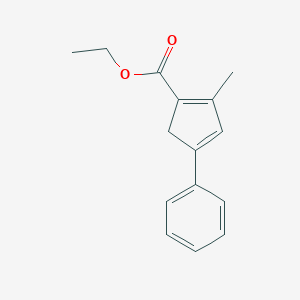
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)


![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
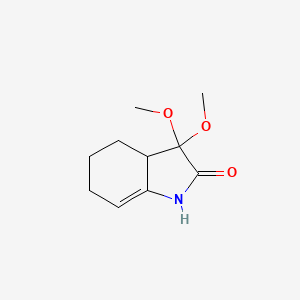
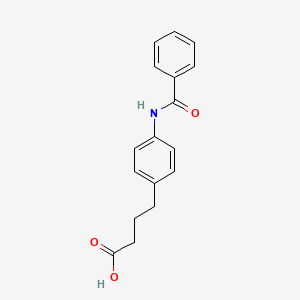
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
